{6-Oxaspiro[3.4]octan-2-yl}methanamine
Description
{6-Oxaspiro[3.4]octan-2-yl}methanamine is a spirocyclic amine characterized by a 6-oxaspiro[3.4]octane scaffold fused to a methanamine group. The spirocyclic structure introduces unique conformational rigidity, which can enhance binding specificity in pharmacological contexts . The compound’s InChIKey (HTGCXYZBINTCIH-UHFFFAOYSA-N) and CAS number (2155856-06-5) confirm its distinct identity .
Properties
IUPAC Name |
6-oxaspiro[3.4]octan-2-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-5-7-3-8(4-7)1-2-10-6-8/h7H,1-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGCXYZBINTCIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CC(C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241140-67-8 | |
| Record name | {6-oxaspiro[3.4]octan-2-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-Oxaspiro[3.4]octan-2-yl}methanamine typically involves the formation of the spirocyclic structure followed by the introduction of the methanamine group. One common method starts with the cyclization of appropriate precursors to form the oxaspiro ring.
Industrial Production Methods
Industrial production methods for {6-Oxaspiro[3.4]octan-2-yl}methanamine may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{6-Oxaspiro[3.4]octan-2-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
{6-Oxaspiro[3.4]octan-2-yl}methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {6-Oxaspiro[3.4]octan-2-yl}methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between {6-Oxaspiro[3.4]octan-2-yl}methanamine and related spirocyclic amines:
Key Structural and Functional Insights
Ring System Variations: The 6-oxaspiro[3.4]octane core distinguishes {6-Oxaspiro[3.4]octan-2-yl}methanamine from bicyclic analogs (e.g., {bicyclo[2.2.2]octan-2-yl}methanamine), which lack spirocyclic strain and exhibit distinct conformational dynamics .
Substituent Effects: The methanamine group in the title compound provides a primary amine, critical for interactions with biological targets like monoamine transporters or G-protein-coupled receptors . Derivatives with extended alkyl chains (e.g., 2-{5-oxaspiro[3.4]octan-6-yl}ethan-1-amine) show increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Pharmacological Potential: While direct studies on {6-Oxaspiro[3.4]octan-2-yl}methanamine are sparse, structurally related compounds such as LR-5182 (a bicyclo[2.2.2]octane-based amine) demonstrate noradrenaline/dopamine reuptake inhibition, suggesting possible CNS applications for the title compound .
Biological Activity
{6-Oxaspiro[3.4]octan-2-yl}methanamine is a spirocyclic compound characterized by a unique molecular structure that includes an oxaspiro ring fused to an octane backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.
Chemical Structure and Properties
The molecular formula of {6-Oxaspiro[3.4]octan-2-yl}methanamine is C8H15NO, with a molecular weight of approximately 157.21 g/mol. The compound features an amine functional group, which contributes to its reactivity and potential biological activity. Its spirocyclic structure may enhance binding affinity to biological targets, making it a candidate for further investigation in drug development and therapeutic applications.
The mechanism of action for {6-Oxaspiro[3.4]octan-2-yl}methanamine involves its ability to interact with specific molecular targets within biological systems. The methanamine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction is crucial for understanding the compound's potential therapeutic effects .
Biological Activity
Research into the biological activity of {6-Oxaspiro[3.4]octan-2-yl}methanamine has revealed several promising areas:
- Enzyme Modulation : Preliminary studies suggest that this compound may modulate enzymatic activities, which could be beneficial in treating conditions related to metabolic pathways .
- Receptor Binding : The compound is being investigated for its potential ability to bind to specific receptors, which may lead to physiological responses relevant to drug discovery .
- Therapeutic Potential : Ongoing research aims to explore its applications as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of {6-Oxaspiro[3.4]octan-2-yl}methanamine, a comparison with similar compounds is essential:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| {5-Oxaspiro[3.4]octan-6-yl}methanamine | Spirocyclic amine | Different positioning of functional groups |
| {6-Oxaspiro[3.4]octan-7-yl}methanamine | Spirocyclic amine | Variations in binding affinities and reactivity |
| {6-Oxaspiro[3.4]octan-2-yl}methanamine | Spirocyclic amine | Unique interaction profile due to specific structure |
This table highlights how the structural differences among these compounds may influence their biological activities and applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of spirocyclic compounds similar to {6-Oxaspiro[3.4]octan-2-yl}methanamine:
- Study on Enzyme Interaction : A study explored the interaction of spirocyclic compounds with ketoreductases, demonstrating their potential to modulate enzyme activity effectively .
- Pharmaceutical Applications : Research has indicated that compounds with similar structures have been developed as potential therapeutic agents targeting neurological pathways, showcasing their relevance in modern medicinal chemistry .
- Synthesis and Characterization : Detailed synthetic routes have been established for creating derivatives of spirocyclic amines, emphasizing the versatility and potential modifications that can enhance biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
